molecular formula C42H33F5N2O6 B613383 Fmoc-lys(fmoc)-opfp CAS No. 132990-14-8

Fmoc-lys(fmoc)-opfp

Cat. No.: B613383
CAS No.: 132990-14-8
M. Wt: 756.73
InChI Key: OBFVHZCPMVZYQG-XIFFEERXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-lys(fmoc)-opfp, also known as Nα-Fmoc-Nε-Fmoc-L-lysine pentafluorophenyl ester, is a compound widely used in peptide synthesis. The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a protective group for amines in organic synthesis. This compound is particularly useful in solid-phase peptide synthesis due to its stability under acidic conditions and easy removal under mildly basic conditions .

Mechanism of Action

Target of Action

Fmoc-Lys(Fmoc)-OPfp is a derivative of the amino acid lysine, which is used in the synthesis of peptides . The primary target of this compound is the amino group of the amino acid in the peptide chain. The Fmoc (Fluorenylmethyloxycarbonyl) group acts as a protecting group for the amino functionality, simplifying purification processes during peptide formation .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction with its targets results in the unmasking of the primary amines, allowing for further reactions or interactions to take place.

Biochemical Pathways

The this compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with a high degree of accuracy and efficiency . The removal of the Fmoc group allows for the continuation of the peptide synthesis, leading to the formation of the desired peptide sequence.

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction. For instance, the removal of the Fmoc group is facilitated by basic conditions, typically achieved with the use of piperidine . Additionally, the reaction is often carried out in organic solvents, which can influence the reaction’s efficiency and the stability of the compound .

Biochemical Analysis

Biochemical Properties

Fmoc-Lys(Fmoc)-OPfp plays a pivotal role in peptide synthesis, featuring protective structures ensuring efficient assembly . It interacts with various enzymes and proteins during the synthesis process. The Fmoc group safeguards the amino functionality, while lysine contributes its epsilon-amino group, ensuring stability .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. It influences cell function by enabling the precise integration of amino acids into peptides, ensuring sequence accuracy .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. The Fmoc group acts as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine . This allows for the step-by-step assembly of the peptide chain, with reaction by-products removed at each step .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its stability and degradation during peptide synthesis. The Fmoc group is stable and resistant to most conditions encountered in peptide synthesis, ensuring the integrity of the peptide chain .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, such as those responsible for the cleavage of the Fmoc group .

Transport and Distribution

In the context of peptide synthesis, this compound is transported and distributed within the reaction mixture. It is incorporated into the growing peptide chain at the appropriate position based on the sequence of the desired peptide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-lys(fmoc)-opfp typically involves the protection of lysine’s amino groups with Fmoc groups followed by the activation of the carboxyl group with pentafluorophenyl ester. The process begins with the reaction of lysine with Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) to protect the amino groups. The resulting Fmoc-lys(fmoc) is then reacted with pentafluorophenyl ester to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Scientific Research Applications

Fmoc-lys(fmoc)-opfp has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: Used in the production of peptide-based materials and biomaterials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-lys(fmoc)-opfp is unique due to its dual Fmoc protection, which provides enhanced stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where multiple protecting groups are required .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H33F5N2O6/c43-34-35(44)37(46)39(38(47)36(34)45)55-40(50)33(49-42(52)54-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-48-41(51)53-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,48,51)(H,49,52)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFVHZCPMVZYQG-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H33F5N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692815
Record name Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132990-14-8
Record name Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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